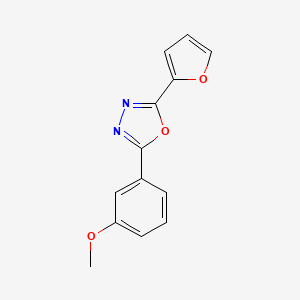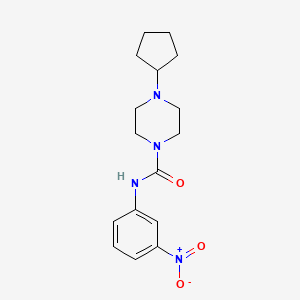
2-(2-Furyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Furyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole: 2-Furyl-(3-methoxyphenyl)methanol , is a heterocyclic compound with the following chemical structure:
Structure:C11H9NO3
This compound combines a furan ring (2-furyl) and a phenyl ring (3-methoxyphenyl) linked through an oxadiazole moiety. It exhibits interesting properties due to its aromatic rings and heterocyclic structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-(2-furyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole. One common approach involves the cyclization of appropriate precursors. For example:
Cyclization of Hydrazides: The reaction of 2-furylhydrazine with 3-methoxybenzoyl chloride or 3-methoxybenzoic acid hydrazide leads to the formation of the oxadiazole ring.
Cyclization of Amidoximes: Amidoximes derived from 3-methoxybenzohydroxamic acid can undergo cyclization to yield the target compound.
Industrial Production Methods:: While not widely used industrially, research laboratories often synthesize this compound using the methods mentioned above.
Chemical Reactions Analysis
2-(2-Furyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole participates in various chemical reactions:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the oxadiazole ring can yield the corresponding hydrazide.
Substitution: Substituents on the phenyl ring can undergo substitution reactions.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its heterocyclic nature.
Photophysics and Optoelectronics: Its aromatic character makes it interesting for optoelectronic devices.
Biological Studies: Investigating its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways.
Comparison with Similar Compounds
While 2-(2-furyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole is unique due to its specific combination of furan and phenyl rings, similar compounds include other oxadiazoles and heterocyclic derivatives.
For safety data sheets and additional information, you can refer to the following sources:
Properties
Molecular Formula |
C13H10N2O3 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H10N2O3/c1-16-10-5-2-4-9(8-10)12-14-15-13(18-12)11-6-3-7-17-11/h2-8H,1H3 |
InChI Key |
MGCUFJDKHPOQEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({5-[(2-Methylphenoxy)methyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B10968590.png)

![2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B10968608.png)

![2-{[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B10968618.png)
![3,4-Dimethyl-6-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968628.png)
![2-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10968633.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B10968634.png)


![N-cyclopentyl-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968655.png)
![3-(4-methoxyphenyl)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B10968663.png)
![4-{[(3-fluorophenyl)carbamoyl]amino}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B10968666.png)
![4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B10968673.png)
